molecular formula C13H10F3NO B1629630 (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol CAS No. 887974-00-7

(5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol

Cat. No.: B1629630
CAS No.: 887974-00-7
M. Wt: 253.22 g/mol
InChI Key: HAYLNFKOVWRRHO-UHFFFAOYSA-N
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Description

The compound (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol is a chemical entity characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a methanol group. This structure imparts unique chemical and physical properties, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the employment of more cost-effective and scalable reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: NaBH₄, LiAlH₄, Pd/C for hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted phenyl and pyridine derivatives.

Mechanism of Action

The mechanism of action of (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, influencing various biological pathways . For instance, it may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (3-(Trifluoromethyl)phenyl)pyridine: Lacks the methanol group, making it less versatile in certain chemical reactions.

    (5-(Trifluoromethyl)phenyl)pyridin-3-yl)methane: Similar structure but with a methane group instead of methanol, affecting its reactivity and applications.

Uniqueness

The presence of both the trifluoromethyl group and the methanol group in (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol imparts unique properties, such as enhanced solubility and reactivity, making it more suitable for specific applications in pharmaceuticals and materials science .

This detailed overview highlights the significance of this compound in various scientific and industrial fields, showcasing its potential and versatility

Properties

IUPAC Name

[5-[3-(trifluoromethyl)phenyl]pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)12-3-1-2-10(5-12)11-4-9(8-18)6-17-7-11/h1-7,18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYLNFKOVWRRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647002
Record name {5-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887974-00-7
Record name {5-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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